molecular formula C10H11N3O3S2 B2619256 N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide CAS No. 1396768-21-0

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide

Cat. No. B2619256
CAS RN: 1396768-21-0
M. Wt: 285.34
InChI Key: DMMAZYATFDBENP-UHFFFAOYSA-N
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Description

“N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide” is a compound with the molecular formula C10H11N3O3S2 and a molecular weight of 285.34. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted with a pyrimidine ring through an ethoxy linker.


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 285.34. Further physical and chemical properties specific to this compound are not provided in the search results.

Future Directions

The future directions for “N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide” and other thiophene derivatives could involve further exploration of their diverse biological effects . Given their wide range of pharmacological activities, these compounds could be used to develop new drugs for a variety of disease states . Additionally, their use in industrial chemistry and material science could be expanded .

properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-2-16-9-6-8(11-7-12-9)13-18(14,15)10-4-3-5-17-10/h3-7H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMAZYATFDBENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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